REACTION_CXSMILES
|
[Si:1]([Cl:5])(Cl)([Cl:3])[Cl:2].[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si](C)(C)C>>[Cl:2][Si:1]([Cl:5])([Cl:3])[NH:8][Si:7]([CH3:14])([CH3:13])[CH3:6]
|
Name
|
|
Quantity
|
68.98 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 14 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Subsequent fractional distillation in a short Vigreux column
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](N[Si](C)(C)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |